N-2-adamantyl-3-isobutoxybenzamide
Descripción
N-2-adamantyl-3-isobutoxybenzamide is a benzamide derivative characterized by an adamantyl group at the N-2 position and an isobutoxy substituent at the 3-position of the benzene ring. The isobutoxy group contributes steric bulk and moderate polarity, balancing solubility and receptor interactions.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANKYFWKSGYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares key properties of N-2-adamantyl-3-isobutoxybenzamide with structurally related compounds:
Key Observations:
- Adamantyl vs. Amino Groups (Position 2): The adamantyl group in the target compound significantly increases LogP (lipophilicity) compared to the polar amino group in 2-aminobenzamides. This enhances membrane permeability but reduces aqueous solubility, a trade-off critical for bioavailability .
- Isobutoxy vs. Diphenylmethyl (Position 3): The isobutoxy group in the target compound offers moderate steric hindrance and polarity, contrasting with the highly lipophilic diphenylmethyl group in ’s compound. This difference may influence receptor-binding specificity and metabolic pathways.
Formulation Challenges
- Solubility Limitations: The low solubility of adamantyl-containing compounds often necessitates advanced formulation strategies, such as salt formation or nanoparticle delivery. This contrasts with 2-aminobenzamides, which are more amenable to standard formulations due to higher solubility .
Research Findings and Implications
- Pharmacokinetic Advantages: The adamantyl group’s metabolic stability suggests that N-2-adamantyl-3-isobutoxybenzamide may excel in prolonged-action applications, whereas 2-aminobenzamides might require frequent dosing .
- Synergy with Substituents: The combination of adamantyl (Position 2) and isobutoxy (Position 3) may optimize lipophilicity and steric effects for central nervous system (CNS) targeting, a hypothesis supported by studies on similar adamantyl-containing neuroactive compounds .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
